molecular formula C10H8N4S B1588028 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole CAS No. 951625-85-7

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole

Cat. No.: B1588028
CAS No.: 951625-85-7
M. Wt: 216.26 g/mol
InChI Key: VKUBQHJCJJQUFE-UHFFFAOYSA-N
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Description

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole is a heterocyclic compound that combines the structural features of both thiophene and tetrazole rings Thiophene is a five-membered ring containing sulfur, while tetrazole is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzo[b]thiophene-2-carboxylic acid with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene ring structure.

    Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure.

Uniqueness

5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole is unique due to the combination of both thiophene and tetrazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

5-(3-methyl-1-benzothiophen-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-6-7-4-2-3-5-8(7)15-9(6)10-11-13-14-12-10/h2-5H,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUBQHJCJJQUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394927
Record name 5-(3-Methyl-1-benzothiophen-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-85-7
Record name 5-(3-Methyl-1-benzothiophen-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole
Reactant of Route 2
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole
Reactant of Route 3
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole
Reactant of Route 4
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole
Reactant of Route 5
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole
Reactant of Route 6
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole

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